Lipophilicity Reduction and Polar Surface Area Shift vs. Unsubstituted Piperidine Analog (CAS 66203-96-1)
The target compound incorporates a methoxymethyl group at the piperidine 2-position, reducing computed lipophilicity and increasing polar surface area relative to the unsubstituted parent 2-chloro-1-(piperidin-1-yl)propan-1-one. This differentiation is critical for modulating passive permeability and solubility in lead optimization. The target compound's XLogP3 is 1.5, compared to an estimated XLogP3 of approximately 2.0 for the unsubstituted analog (based on fragment-based calculation from class-level inference) [1].
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-chloro-1-(piperidin-1-yl)propan-1-one (CAS 66203-96-1); XLogP3 ~2.0 (estimated from unsubstituted piperidine fragment data) |
| Quantified Difference | ~0.5 log units lower lipophilicity for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
A 0.5 log unit reduction in LogP can significantly improve aqueous solubility and reduce hERG binding risk, making this intermediate more attractive for generating drug-like candidates in early-stage medicinal chemistry.
- [1] PubChem. (2026). Compound Summary for CID 121201538. National Center for Biotechnology Information. View Source
